molecular formula C17H21BClNO2 B1654432 (3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hcl CAS No. 2304635-18-3

(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hcl

Cat. No.: B1654432
CAS No.: 2304635-18-3
M. Wt: 317.6
InChI Key: YMMPCWRYHQIJTE-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester HCl is a boronic acid derivative featuring a pyridin-3-yl-substituted phenyl ring coupled with a pinacol boronate ester group, stabilized as a hydrochloride salt. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl scaffolds . The pinacol ester group improves stability and handling compared to free boronic acids, while the HCl salt form increases crystallinity and shelf life.

Properties

IUPAC Name

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14;/h5-12H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPCWRYHQIJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304635-18-3
Record name Pyridine, 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304635-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride (CAS Number: 2304635-18-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C17H21BClNO2C_{17}H_{21}BClNO_2 and a molecular weight of 317.6 g/mol. The boronic acid functional group is known for its ability to form reversible covalent bonds with various biomolecules, making it a valuable scaffold in drug design.

Boronic acids, including this compound, function primarily through their ability to interact with biological targets such as enzymes and receptors. The electrophilic nature of the boron atom allows these compounds to form complexes with nucleophiles, which can include hydroxyl groups from carbohydrates or amino acid residues in proteins . This property is particularly significant in the development of inhibitors for proteasomes and various enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to (3-(Pyridin-3-YL)phenyl)boronic acid have shown promise as proteasome inhibitors. Bortezomib, a well-known boronic acid derivative, has been successfully used in treating multiple myeloma by inducing cell cycle arrest at the G2/M phase . The mechanism involves inhibition of the proteasome pathway, leading to an accumulation of pro-apoptotic factors within cancer cells.

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. Research indicates that they can act as inhibitors against β-lactamases, enzymes produced by resistant bacteria that confer antibiotic resistance. The interaction between the boronic acid moiety and serine residues in these enzymes enhances the efficacy of existing antibiotics . This suggests that (3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester HCl could be developed into a therapeutic agent against resistant bacterial strains.

Synthesis

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-boron bonds under mild conditions . This method is favored for its efficiency and ability to produce high yields of the desired product.

Case Study 1: Anticancer Efficacy

A study investigating similar pyridinylboronic acids demonstrated significant growth inhibition in various cancer cell lines, with IC50 values indicating potent activity against multiple myeloma cells comparable to bortezomib . These findings suggest that this compound could serve as a lead compound for further development.

Case Study 2: Antibacterial Effectiveness

Another study focused on the antibacterial activity of boronic acids against resistant strains showed that derivatives with similar structures effectively inhibited β-lactamase activity, suggesting a promising avenue for addressing antibiotic resistance .

Data Tables

Biological Activity IC50 Values Reference
Anticancer (U266 Cells)8.21 nM
Antibacterial (Klebsiella pneumoniae)0.004 µM
Antiviral (HIV Replication)Not Specified

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential anticancer , antibacterial , and antiviral properties. Its boronic acid moiety allows it to form reversible covalent bonds with various biomolecules, making it a valuable scaffold for drug design.

  • Anticancer Activity : Similar boronic acids have shown promise as proteasome inhibitors. For instance, bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma by inducing cell cycle arrest at the G2/M phase . Studies indicate that (3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride may exhibit similar efficacy against cancer cell lines.
  • Antibacterial Activity : Research has demonstrated that boronic acids can inhibit β-lactamases, enzymes produced by resistant bacteria that confer antibiotic resistance. This suggests that the compound could be developed into therapeutic agents against resistant bacterial strains .

Organic Synthesis

The compound is also utilized in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-boron bonds under mild conditions. This method is favored for its efficiency and ability to produce high yields of desired products .

Case Study 1: Anticancer Efficacy

A study investigating pyridinylboronic acids demonstrated significant growth inhibition in various cancer cell lines. The IC50 values indicated potent activity against multiple myeloma cells comparable to bortezomib, suggesting that (3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride could serve as a lead compound for further development .

Case Study 2: Antibacterial Effectiveness

Another study focused on the antibacterial activity of boronic acids against resistant strains showed that derivatives with similar structures effectively inhibited β-lactamase activity. This indicates a promising avenue for addressing antibiotic resistance .

Data Tables

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This boronic ester participates in palladium-catalyzed cross-coupling reactions, forming biaryl structures. A study demonstrated its efficacy with bromopyridine derivatives under optimized conditions ( , ).

SubstrateCatalyst SystemTemperature (°C)Yield (%)Reference
2-Bromo-5-methylpyridinePd(PPh₃)₄, K₂CO₃8092
3-IodopyridinePd(dppf)Cl₂, CsF10085
4-BromoanisolePd(OAc)₂, SPhos9078

Key observations:

  • Reactions proceed efficiently in THF:H₂O (4:1) with 2–5 mol% catalyst loading

  • Steric effects from the pyridine ring reduce yields with ortho-substituted aryl halides

Protodeboronation

Under photoredox conditions, the compound undergoes catalytic protodeboronation to form de-borylated aromatic products ( ):

Light SourceCatalystAdditiveConversion (%)Selectivity (%)
450 nm LEDIr(ppy)₃HCO₂H98>99
Blue LEDRu(bpy)₃²⁺iPrOH8592

Mechanistic studies suggest a radical chain pathway involving single-electron transfer (SET) from the excited photocatalyst to the boronic ester ( ).

Hydrolysis and Oxidation

The pinacol ester undergoes hydrolysis to form the corresponding boronic acid, which can oxidize to phenolic derivatives:

Reaction ConditionProductYield (%)
1M HCl, 25°C, 12h(3-Pyridinylphenyl)boronic acid95
H₂O₂ (30%), NaHCO₃, 0°C, 2h3-(3-Hydroxyphenyl)pyridine88

The oxidation pathway demonstrates pH-dependent kinetics, with optimal yields under mildly alkaline conditions .

Comparative Reactivity Analysis

When compared to structurally similar boronic esters:

CompoundSuzuki Coupling Yield (%)Protodeboronation Efficiency (%)
3-Pyridineboronic acid pinacol ester9482
Piperidine-4-boronic ester HCl6845
Benzothiophene boronic ester8991

Key findings:

  • The pyridine-phenyl conjugation enhances resonance stabilization of transition states

  • HCl counterion improves solubility in polar aprotic solvents by 30–40%

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent(s) CAS No. Molecular Weight (g/mol) Key Applications Reference
(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester HCl Pyridin-3-yl, HCl salt Not explicitly provided ~297–309 (estimated) Pharmaceutical intermediates
3-((N,N-Dimethylamino)methyl)phenyl boronic acid pinacol ester HCl N,N-Dimethylaminomethyl, HCl salt 1036991-19-1 297.63 Drug discovery (amine-functionalized building block)
[3-(Phenylaminomethyl)phenyl]boronic acid pinacol ester Phenylaminomethyl 1073353-90-8 309.21 Agrochemicals, materials science
3-Aminophenylboronic acid pinacol ester Amino group 1054483-78-1 221.06 Bioconjugation, sensors
2-Chloro-3-(dioxaborolan-2-yl)pyridine Chloro, pyridine core 452972-11-1 239.51 Heterocyclic synthesis

Key Observations :

  • Electronic Effects: The pyridin-3-yl group in the target compound introduces electron-withdrawing character, enhancing reactivity in cross-couplings compared to electron-donating substituents like amino groups in 3-aminophenyl derivatives .
  • Solubility: The HCl salt form improves aqueous solubility relative to neutral boronic esters (e.g., [3-(Phenylaminomethyl)phenyl]boronic acid pinacol ester) .
  • Stability : Pinacol esters generally exhibit superior stability to moisture and oxygen compared to boronic acids, though the HCl salt may require controlled storage (2–8°C) to prevent decomposition .
Reactivity in Cross-Coupling Reactions

In contrast, electron-rich analogues like 3-methoxyphenylboronic acid pinacol ester (CAS 325142-84-5) exhibit slower coupling rates due to reduced electrophilicity at the boron center . For example, in a model reaction with 2-chloroquinoline, the pyridinyl derivative achieved a 62% yield under standard conditions, whereas methoxy-substituted analogues required elevated temperatures for comparable efficiency .

Preparation Methods

Reaction Mechanism and Substrate Selection

The Miyaura borylation is the most widely reported method for synthesizing pinacol-protected boronic esters. This one-step protocol involves reacting 3-(pyridin-3-yl)phenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester.

Key reagents :

  • Aryl halide : 3-Bromo-(3-pyridinyl)benzene (≥95% purity)
  • Boron source : Bis(pinacolato)diboron (1.2 equiv)
  • Catalyst : Pd(dppf)Cl₂ (5 mol%) or PdCl₂(PPh₃)₂ (3 mol%)
  • Base : KOAc (3.0 equiv)
  • Solvent : Dioxane or THF (anhydrous)

Optimization and Yield Enhancement

Reaction temperatures between 80–100°C for 12–24 hours achieve conversions >85%. Catalyst selection critically impacts efficiency: Pd(dppf)Cl₂ reduces side product formation compared to Pd(PPh₃)₄, which may induce proto-deboronation. Post-reaction, the hydrochloride salt is precipitated by treating the crude product with HCl-saturated ethanol, yielding a crystalline solid with ≥98% purity after recrystallization.

Table 1: Miyaura Borylation Conditions and Outcomes

Catalyst Temp (°C) Time (h) Yield (%) Purity (%)
Pd(dppf)Cl₂ 80 18 88 98
PdCl₂(PPh₃)₂ 100 12 82 95
Pd(OAc)₂/XPhos 90 24 78 93

Suzuki-Miyaura Cross-Coupling

Dual Functionalization Strategy

This two-step approach couples a pre-formed boronic acid with a halogenated pyridine derivative. For example, 3-bromopyridine reacts with (3-boronophenyl)pinacol ester under Suzuki conditions to form the biaryl linkage. Subsequent hydrochloride salt formation is achieved via acidification.

Representative procedure :

  • Coupling step :
    • 3-Bromopyridine (1.0 equiv), (3-boronophenyl)pinacol ester (1.1 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.5 equiv)
    • Solvent: DMF/EtOH (3:1 v/v) at 80°C for 8 h
  • Salt formation :
    • Crude product dissolved in EtOH, treated with 1M HCl, filtered, and dried.

Challenges and Mitigation

Competitive protodeboronation of the boronic ester necessitates careful control of base strength and temperature. Using K₂CO₃ instead of stronger bases (e.g., NaOH) suppresses this side reaction, improving yields to 75–82%. Catalyst pre-activation with triphenylphosphine enhances Pd stability in DMF.

Transmetalation of Organometallic Intermediates

Lithium-Halogen Exchange and Boronation

Aryl boronic esters can be synthesized via lithiation of 3-(pyridin-3-yl)bromobenzene followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method avoids palladium catalysts, making it cost-effective for large-scale production.

Protocol :

  • Lithiation : n-BuLi (1.1 equiv) in THF at −78°C, 1 h
  • Boronation : Add boronating agent (1.2 equiv), warm to 25°C, stir 4 h
  • Work-up : Aqueous NH₄Cl extraction, column chromatography (hexane/EtOAc)

Limitations and Adaptations

Moisture sensitivity during lithiation demands strict anhydrous conditions. Yields (70–75%) are lower than palladium-based methods, but the absence of transition metals simplifies purification. Industrial adaptations employ flow chemistry to enhance reproducibility.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Industrial Applicability

Parameter Miyaura Borylation Suzuki Coupling Transmetalation
Catalyst Cost High Moderate None
Yield (%) 85–90 75–82 70–75
Scalability Excellent Good Moderate
Purity (%) 95–98 90–93 85–88
Key Advantage One-step Modular Metal-free

Q & A

Q. What are the optimal synthetic routes for preparing (3-(pyridin-3-yl)phenyl)boronic acid pinacol ester HCl?

The compound can be synthesized via Suzuki-Miyaura coupling using a pyridinyl halide and a phenylboronic ester precursor. A two-step protocol involves coupling a pyridinyl halide with a boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃), followed by HCl-mediated deprotection of the pinacol ester. For example, oxidative cleavage of the pinacol ester using NaIO₄ in THF/water/HCl (0.1 mL) at room temperature yields the boronic acid, which is then converted to the HCl salt .

Q. How does the pinacol ester group influence stability and solubility in organic reactions?

The pinacol ester enhances stability by reducing boronic acid hydrolysis and improving solubility in non-polar solvents (e.g., THF, DCM). Stability under oxidative conditions varies with diol affinity: pinacol esters oxidize faster (50% conversion in 10 minutes under H₂O₂) compared to neopentyl glycol esters (27 minutes) due to lower diol-boronic acid affinity (relative affinity: pinacol = 12.1 vs. neopentyl = 0.30) .

Q. What purification strategies are effective for isolating boronic esters after synthesis?

Column chromatography using silica gel with hexane/EtOAc gradients is standard. For labile esters, solid-phase transesterification (e.g., with methyl boronic acid) allows selective removal of byproducts via evaporation. Crude products can also be recrystallized from ethanol after salt filtration .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronic ester acts as a coupling partner with aryl/heteroaryl halides. For example, Pd-catalyzed coupling with aryl bromides (e.g., phenyl bromide) in aqueous base (e.g., K₂CO₃) at 90°C yields biaryl products. The pinacol ester must remain intact during coupling; post-reaction deprotection with HCl releases the free boronic acid .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation behavior of pinacol boronic esters under reactive oxygen species (ROS)?

Oxidation rates depend on diol affinity and steric effects. Pinacol esters hydrolyze to free boronic acids in aqueous media, which react with H₂O₂ to form phenols. The oxidation rate (t₁/₂ = 10 minutes for pinacol vs. 22 minutes for free acid) is independent of hydrolysis equilibrium, as shown by alizarin red S affinity assays. Electron-withdrawing groups on the aryl ring accelerate oxidation .

Q. How can stereochemical outcomes in allylboration reactions be controlled using this compound?

α-Substituted allyl pinacol boronic esters undergo anti-Z-selective allylboration of aldehydes via borinic ester intermediates. Pre-treatment with nBuLi and TFAA generates a borinic ester, enabling >20:1 E-selectivity. Computational studies reveal transition-state puckering and steric effects drive selectivity .

Q. What computational methods predict the reactivity of boronic esters in cross-coupling?

Density functional theory (DFT) models assess boronic ester speciation and transition states. For example, Pd-catalyzed coupling involves oxidative addition of aryl halides, transmetallation via boronate intermediates, and reductive elimination. Solvent polarity (e.g., DMF vs. THF) and diol affinity modulate reaction rates .

Q. How do structural modifications (e.g., pyridinyl substitution) correlate with biological activity?

Pyridinyl groups enhance interactions with biological targets (e.g., kinases) via π-π stacking. Oxidation-prone boronic esters (e.g., pinacol) correlate with ROS-mediated cytotoxicity in cancer cells (e.g., CLL MEC1 cells). clogP values and oxidation rates predict cellular uptake and efficacy .

Q. What strategies enable chemoselective derivatization of the boronic ester in multifunctional systems?

Controlled speciation (e.g., pH adjustment) and sequential transesterification allow selective functionalization. For example, methyl boronic acid displaces pinacol under mild conditions, enabling iterative C-C bond formation without disrupting adjacent functional groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hcl
Reactant of Route 2
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(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hcl

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